2,4-二溴嘧啶

描述

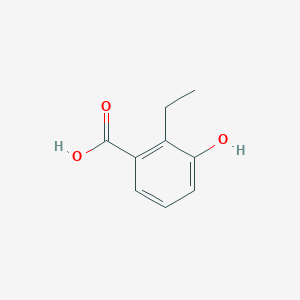

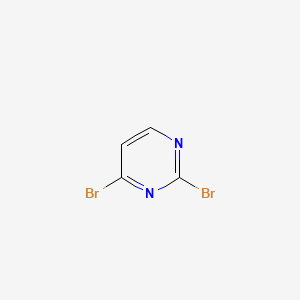

2,4-Dibromopyrimidine is a chemical compound with the molecular formula C4H2Br2N2 . It has an average mass of 237.880 Da and a monoisotopic mass of 235.858459 Da .

Synthesis Analysis

While specific synthesis methods for 2,4-Dibromopyrimidine were not found in the search results, a related compound, 2,4-Diaminopyrimidine, was synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The process involved five steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Molecular Structure Analysis

The molecular structure of 2,4-Dibromopyrimidine consists of a pyrimidine core, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The compound is dibrominated, meaning it has two bromine atoms attached, specifically at the 2 and 4 positions of the pyrimidine ring .

Physical And Chemical Properties Analysis

2,4-Dibromopyrimidine is a solid substance . It has a molecular weight of 236.89 and an InChI key of PCMMSLVJMKQWMQ-UHFFFAOYSA-N .

科学研究应用

合成方法

已经开发出一种可扩展且循环的过程来生产 2,4-二溴嘧啶,展示了其在溴化反应中的重要性。此过程涉及使用三溴化磷对 2,4-二氯嘧啶进行溴化,总收率达到 85.4%。改进的方法支持规模化生产,表明其在工业应用中的效用 (Zhang 等人,2014 年)。

安全和危害

2,4-Dibromopyrimidine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

作用机制

Target of Action

It is known that 2,4-diaminopyrimidine derivatives, which are structurally similar to 2,4-dibromopyrimidine, have been studied for their interaction withdihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway , which is crucial for DNA synthesis and cell growth .

Mode of Action

Based on the structural similarity to 2,4-diaminopyrimidine derivatives, it can be inferred that 2,4-dibromopyrimidine might interact with its target enzyme, dhfr, by binding to its active site . This binding could potentially inhibit the enzyme’s activity, leading to a disruption in the tetrahydrofolate synthesis pathway .

Biochemical Pathways

If we consider its potential interaction with dhfr, it could affect thetetrahydrofolate synthesis pathway . This pathway is crucial for the synthesis of purines and pyrimidines, which are the building blocks of DNA. Therefore, inhibition of this pathway could lead to a disruption in DNA synthesis and cell growth .

Result of Action

Based on its potential interaction with dhfr, it could lead to a disruption in dna synthesis and cell growth due to the inhibition of the tetrahydrofolate synthesis pathway .

属性

IUPAC Name |

2,4-dibromopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2N2/c5-3-1-2-7-4(6)8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOEHEEBFRCAFGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566372 | |

| Record name | 2,4-Dibromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dibromopyrimidine | |

CAS RN |

3921-01-5 | |

| Record name | 2,4-Dibromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of the newly developed process for synthesizing 2,4-dibromopyrimidine?

A: A recent study has introduced a more efficient and scalable method for synthesizing 2,4-dibromopyrimidine []. This method involves the bromination of 2,4-dichloropyrimidine using phosphorus tribromide. Compared to previous methods, this process significantly reduces the required amount of phosphorus tribromide and allows for product purification via recrystallization. This results in an improved overall yield of 85.4%, making it more suitable for large-scale production. []

Q2: How does the structure of 2,4-dibromopyrimidine influence its nuclear magnetic resonance (NMR) properties?

A: Research indicates that the presence of bromine atoms in 2,4-dibromopyrimidine significantly impacts its (13)C NMR relaxation properties []. The study measured longitudinal relaxation times ((13)C nuclei) and NOE enhancement factors for 2,4-dibromopyrimidine, along with other bromoazaheterocycles. The scalar relaxation of the second kind for (13)C nuclei bonded to (79)Br and (81)Br was determined, highlighting the influence of bromine's quadrupole moment on the relaxation behavior. These findings were further corroborated by theoretical calculations of (13)C-(79)Br spin-spin coupling constants and magnetic shielding constants using both relativistic and nonrelativistic DFT methods [].

Q3: Can 2,4-dibromopyrimidine be used as a building block for other compounds?

A: Yes, 2,4-dibromopyrimidine is a valuable precursor in organic synthesis. Its reactivity with lithium alkylamides has been investigated, demonstrating its potential for further derivatization []. This metalation reaction allows for the introduction of various alkyl groups, expanding the possibilities for creating structurally diverse pyrimidine derivatives. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1316227.png)